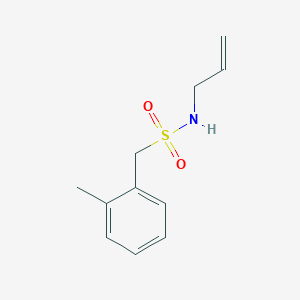
N-allyl-1-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-allyl-1-(2-methylphenyl)methanesulfonamide, also known as AMS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. AMS is a sulfonamide derivative that has been reported to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. The purpose of
Mecanismo De Acción
The mechanism of action of N-allyl-1-(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-1-(2-methylphenyl)methanesulfonamide in lab experiments is its broad-spectrum activity against various fungi and bacteria. In addition, this compound has been shown to exhibit low toxicity in normal cells, making it a potential candidate for use as a therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-allyl-1-(2-methylphenyl)methanesulfonamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of novel synthetic methods for this compound may improve its bioavailability and efficacy, making it a more promising candidate for use in clinical settings.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been extensively studied for its potential use as an anticancer, antifungal, and antibacterial agent. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to exhibit various biochemical and physiological effects, and further studies are needed to elucidate its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-allyl-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential use in various scientific fields. In cancer research, this compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-12-15(13,14)9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURHGXZHUUXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



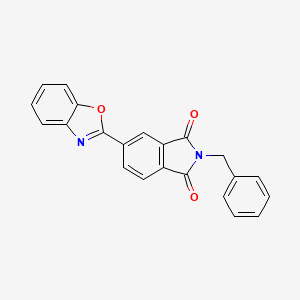
![3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712724.png)
![N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4712728.png)
![5-methyl-3-phenyl-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4712731.png)

![5-bromo-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4712746.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4712747.png)
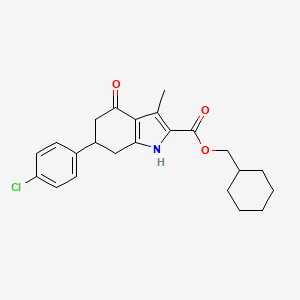

![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4712783.png)
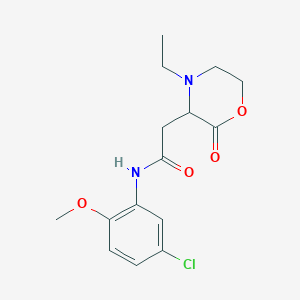
![N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4712787.png)
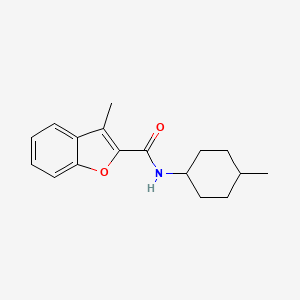
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide](/img/structure/B4712809.png)